molecular formula C7H6N2O3 B13743219 2-Pyridineacetic acid,a-(hydroxyimino)-,(az)-

2-Pyridineacetic acid,a-(hydroxyimino)-,(az)-

Katalognummer: B13743219
Molekulargewicht: 166.13 g/mol
InChI-Schlüssel: XEUZNFOODWAMRO-TWGQIWQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- is a derivative of pyridine, a nitrogen-containing heterocycle. Pyridine and its derivatives are known for their significant clinical and industrial applications due to their unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of pyridine-2-carboxylic acid with hydroxylamine under acidic conditions to introduce the hydroxyimino group . The reaction is usually carried out in a solvent like ethanol or water, and the temperature is maintained around 50-60°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistency and high yield. The purity of the final product is often enhanced through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine-2-carboxylic acid: Lacks the hydroxyimino group, making it less reactive in certain reactions.

    Pyridine-3-carboxylic acid: Similar structure but different position of the carboxylic group, leading to different reactivity.

    Pyridine-4-carboxylic acid: Another isomer with distinct chemical properties.

Uniqueness

This functional group allows for a wider range of chemical reactions and interactions with biological targets compared to its similar compounds .

Eigenschaften

Molekularformel

C7H6N2O3

Molekulargewicht

166.13 g/mol

IUPAC-Name

(2Z)-2-hydroxyimino-2-pyridin-2-ylacetic acid

InChI

InChI=1S/C7H6N2O3/c10-7(11)6(9-12)5-3-1-2-4-8-5/h1-4,12H,(H,10,11)/b9-6-

InChI-Schlüssel

XEUZNFOODWAMRO-TWGQIWQCSA-N

Isomerische SMILES

C1=CC=NC(=C1)/C(=N/O)/C(=O)O

Kanonische SMILES

C1=CC=NC(=C1)C(=NO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.